molecular formula C8H15N3 B13616135 5-Isobutyl-1-methyl-1H-pyrazol-4-amine

5-Isobutyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13616135
M. Wt: 153.22 g/mol
InChI Key: JHERTICRISFUIX-UHFFFAOYSA-N
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Description

1-methyl-5-(2-methylpropyl)-1H-pyrazol-4-amine is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions can vary, but often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux in organic solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-methyl-5-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-5-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine
  • 1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
  • 1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-methyl-5-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-methyl-5-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-6(2)4-8-7(9)5-10-11(8)3/h5-6H,4,9H2,1-3H3

InChI Key

JHERTICRISFUIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NN1C)N

Origin of Product

United States

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